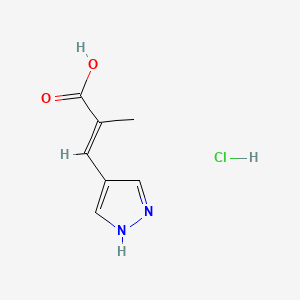
2,2-Difluoro-4-methoxybutyltrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which impart distinct chemical properties. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-methoxybutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The difluoro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-difluoroethyl trifluoromethanesulfonate
- 2,2,2-trifluoroethyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and methoxy groups, which provide distinct electronic and steric effects. This makes it a versatile reagent in organic synthesis, offering different reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H9F5O4S |
|---|---|
Molekulargewicht |
272.19 g/mol |
IUPAC-Name |
(2,2-difluoro-4-methoxybutyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F5O4S/c1-14-3-2-5(7,8)4-15-16(12,13)6(9,10)11/h2-4H2,1H3 |
InChI-Schlüssel |
JTFFVBSMSNTDSH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(COS(=O)(=O)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


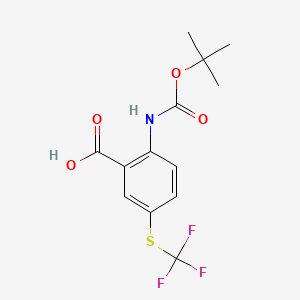

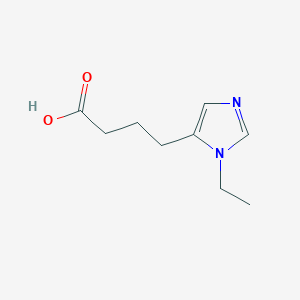
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
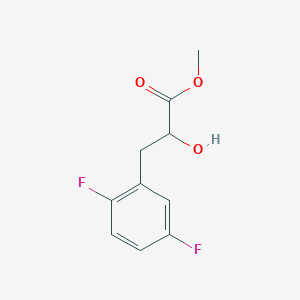
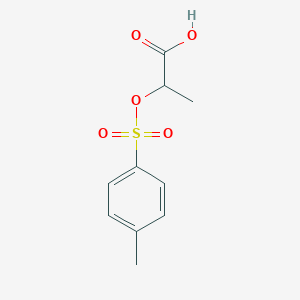
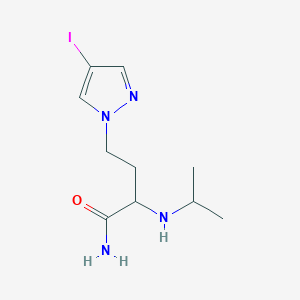
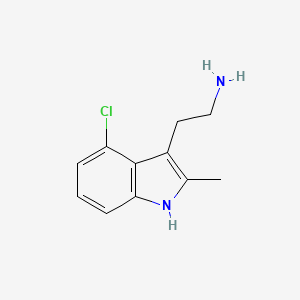

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
